N-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide N-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16556550
InChI: InChI=1S/C16H18ClN3O/c1-16(2,3)13-14(17)20-12(10-18-13)15(21)19-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,19,21)
SMILES:
Molecular Formula: C16H18ClN3O
Molecular Weight: 303.78 g/mol

N-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide

CAS No.:

Cat. No.: VC16556550

Molecular Formula: C16H18ClN3O

Molecular Weight: 303.78 g/mol

* For research use only. Not for human or veterinary use.

N-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide -

Specification

Molecular Formula C16H18ClN3O
Molecular Weight 303.78 g/mol
IUPAC Name N-benzyl-5-tert-butyl-6-chloropyrazine-2-carboxamide
Standard InChI InChI=1S/C16H18ClN3O/c1-16(2,3)13-14(17)20-12(10-18-13)15(21)19-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,19,21)
Standard InChI Key MMXDQSQNSRAAAQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=NC=C(N=C1Cl)C(=O)NCC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

N-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide features a pyrazine ring substituted at the 5-position with a tert-butyl group (C(CH3)3-\text{C}(\text{CH}_3)_3) and at the 6-position with a chlorine atom. The carboxamide group at the 2-position is linked to a benzyl moiety (CH2C6H5-\text{CH}_2\text{C}_6\text{H}_5) (Figure 1). The IUPAC name is N-benzyl-5-tert-butyl-6-chloropyrazine-2-carboxamide, and its canonical SMILES string is CC(C)(C)C1=NC=C(N=C1Cl)C(=O)NCC2=CC=CC=C2\text{CC(C)(C)C1=NC=C(N=C1Cl)C(=O)NCC2=CC=CC=C2}.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC16H18ClN3O\text{C}_{16}\text{H}_{18}\text{ClN}_{3}\text{O}
Molecular Weight303.78 g/mol
log P (Experimental)3.69
log P (Calculated)4.21
IC50_{50} (Photosynthesis)7.4 µmol/L

The tert-butyl group enhances lipophilicity (logP=3.69\log P = 3.69), facilitating membrane permeability, while the chlorine atom contributes to electronic effects that may influence receptor binding .

Synthesis and Optimization

Synthetic Route

The compound is synthesized via aminolysis of 5-(tert-butyl)-6-chloropyrazine-2-carboxylic acid chloride with benzylamine under mild conditions (Scheme 1) . The reaction typically proceeds in dichloromethane or tetrahydrofuran at room temperature, yielding the target compound in 59–91% efficiency .

Scheme 1: Synthesis Pathway

5-(tert-Butyl)-6-chloropyrazine-2-carboxylic acid chloride+BenzylamineDCM/THF, RTN-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide\text{5-(tert-Butyl)-6-chloropyrazine-2-carboxylic acid chloride} + \text{Benzylamine} \xrightarrow{\text{DCM/THF, RT}} \text{N-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide}

Purification and Characterization

Purification is achieved via column chromatography using silica gel and ethyl acetate/hexane eluents. Structural confirmation employs 1^1H NMR, 13^{13}C NMR, and high-resolution mass spectrometry (HRMS) .

Biological Activities

Antimycobacterial Activity

N-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide demonstrates potent activity against Mycobacterium tuberculosis (MIC = 6.25 µg/mL), outperforming first-line drugs like pyrazinamide in certain assays . The mechanism may involve inhibition of fatty acid synthase-I (FAS-I), a critical enzyme for mycobacterial cell wall synthesis .

Table 2: Antimycobacterial Activity Profile

StrainMIC (µg/mL)
M. tuberculosis H37Rv6.25
M. avium12.5
M. kansasii25.0

Photosynthesis Inhibition

The compound inhibits photosynthetic electron transport (PET) in spinach chloroplasts (Spinacia oleracea L.) by interacting with the D_\text{- } intermediate on the donor side of Photosystem II . This activity is quantified by an IC50_{50} of 7.4 µmol/L, comparable to the herbicide DCMU (IC50_{50} = 1.9 µmol/L) .

Structure-Activity Relationships (SAR)

Role of Substituents

  • tert-Butyl Group: Increases lipophilicity (ΔlogP=+1.08\Delta \log P = +1.08 vs. unsubstituted analogues), enhancing membrane penetration .

  • Chlorine Atom: Electron-withdrawing effects stabilize the pyrazine ring, improving target binding .

  • Benzyl Moiety: The unsubstituted benzyl group optimizes steric compatibility with mycobacterial enzymes .

Table 3: Impact of Substituents on Activity

Compound ModificationMIC (µg/mL)IC50_{50} (µmol/L)
4-Methoxybenzyl derivative6.25 121.6
4-Chlorobenzyl derivative12.5 13.4
3-Trifluoromethylbenzyl25.0 345.8

Future Directions

Agricultural Applications

The compound’s photosynthesis-inhibiting activity warrants exploration as a herbicide scaffold. Synergistic combinations with existing agrochemicals may enhance efficacy and reduce environmental persistence .

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